molecular formula C19H12N2O2S B2882658 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione CAS No. 1022581-95-8

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Cat. No.: B2882658
CAS No.: 1022581-95-8
M. Wt: 332.38
InChI Key: ZYFPKZIIDSTJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a complex organic compound that features a thiazole ring fused with an indane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves the condensation of 4-phenyl-2,5-thiazolylamine with indane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2,5-thiazolylamine
  • Indane-1,3-dione
  • Thiazole derivatives

Uniqueness

What sets 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione apart from similar compounds is its unique combination of the thiazole and indane-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-hydroxy-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-17-13-8-4-5-9-14(13)18(23)15(17)10-20-19-21-16(11-24-19)12-6-2-1-3-7-12/h1-11,22H/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBXZEOPANOBJF-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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